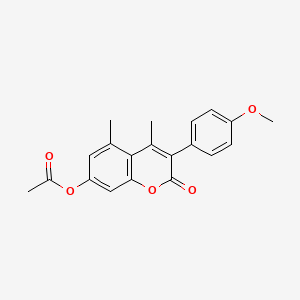

3-(4-methoxyphenyl)-4,5-dimethyl-2-oxo-2H-chromen-7-yl acetate

Description

3-(4-Methoxyphenyl)-4,5-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 4-methoxyphenyl group at position 3, methyl groups at positions 4 and 5, and an acetate ester at position 5. Its molecular formula is C₉₉H₁₆O₅ (hypothetical, based on structural analogs), with a molecular weight of 338.35 g/mol (calculated). The compound’s structure is defined by the following features:

- 4,5-Dimethyl substitution: Increases steric bulk and metabolic stability compared to monosubstituted analogs.

- 7-Acetate group: Modulates solubility and may act as a prodrug moiety, hydrolyzing to a free hydroxyl group in vivo.

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4,5-dimethyl-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11-9-16(24-13(3)21)10-17-18(11)12(2)19(20(22)25-17)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAFETPMUZYQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-4,5-dimethyl-2-oxo-2H-chromen-7-yl acetate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic acid derivative in the presence of a base. Subsequent steps may include acylation and methoxylation to introduce the desired functional groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable nucleophile.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemical Applications

1. Synthesis Building Block

- The compound serves as a building block for synthesizing more complex molecules. Its chromone core is particularly useful in developing new pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which facilitate the creation of diverse derivatives.

2. Reaction Mechanisms

- The synthesis often involves Knoevenagel condensation , where an aldehyde or ketone reacts with a malonic acid derivative in the presence of a base. Subsequent steps may include acylation and methoxylation to introduce desired functional groups.

Biological Applications

1. Antioxidant Properties

- This compound exhibits significant antioxidant properties , making it relevant in studies related to oxidative stress and aging. It has shown potential in protecting cells from oxidative damage by scavenging free radicals.

2. Anti-inflammatory Effects

- Research indicates that 3-(4-methoxyphenyl)-4,5-dimethyl-2-oxo-2H-chromen-7-yl acetate may modulate various signaling pathways involved in inflammation. It potentially inhibits key signaling molecules such as NF-κB and MAPK, which are crucial in inflammatory responses.

3. Anticancer Research

- The compound is under investigation for its anticancer properties. Studies suggest that it may inhibit tumor growth by affecting cell signaling pathways associated with cancer progression .

Medical Applications

1. Therapeutic Potential

- This compound is being explored for its therapeutic effects against various diseases, including cancer and neurodegenerative disorders like Parkinson’s disease. Its ability to interact with molecular targets involved in these diseases makes it a candidate for further research .

2. Pharmacological Studies

- The compound's pharmacological profile is being evaluated through various in vitro and in vivo studies to determine its efficacy and safety as a potential drug candidate .

Industrial Applications

1. Cosmetic Formulations

- Due to its antioxidant properties, this compound is utilized in the formulation of cosmetic products. It helps protect skin from oxidative damage caused by environmental stressors.

2. Food Preservation

- There is ongoing exploration of its potential use in food preservation due to its ability to inhibit oxidative processes that lead to spoilage.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-4,5-dimethyl-2-oxo-2H-chromen-7-yl acetate exerts its effects involves the modulation of molecular targets and pathways. It interacts with enzymes and receptors involved in inflammatory and oxidative stress responses. The compound may inhibit key signaling molecules such as NF-κB and MAPK, which play crucial roles in these processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations and Lipophilicity :

- The target compound’s 4,5-dimethyl groups likely increase its logP compared to the 2-methyl analog in , enhancing membrane permeability but reducing aqueous solubility .

- The furocoumarin in exhibits phototoxicity due to its fused furan ring, a feature absent in the target compound .

Synthetic Complexity :

- Multicomponent reactions (e.g., ) often require stringent conditions (e.g., 16-hour reflux, excess reagents), suggesting similar challenges in synthesizing the target compound .

- Crystallographic refinement tools like SHELXL () are critical for resolving complex substituent arrangements in analogs .

Biological Activity: Acetate vs. Free Hydroxyl Groups: The 7-acetate in the target compound may act as a prodrug, improving absorption before hydrolysis to the active hydroxyl form. This contrasts with hydroxylated analogs (e.g., ), which exhibit higher polarity . 4-Methoxyphenyl vs.

Biological Activity

3-(4-Methoxyphenyl)-4,5-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the chromone class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a chromone core with specific substitutions that enhance its biological activity. The synthesis typically involves multiple steps including Knoevenagel condensation, acylation, and methoxylation to introduce the desired functional groups.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which can mitigate oxidative stress. It has been shown to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for studies related to aging and oxidative damage .

2. Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory pathways. It may inhibit key signaling molecules such as NF-κB and MAPK, which are crucial in inflammation processes.

3. Anticancer Potential

Preliminary studies suggest that this compound possesses anticancer activity against various human cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological effects of this compound are mediated through several pathways:

- Inhibition of Signaling Pathways: The compound inhibits NF-κB and MAPK pathways, reducing the expression of pro-inflammatory cytokines.

- Antioxidant Mechanism: By scavenging reactive oxygen species (ROS), it protects cellular components from oxidative damage.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Antioxidant, Anti-inflammatory | Not specified | NF-kB inhibition |

| 6-Hydroxycoumarin | Antioxidant | 15.5 | ROS scavenging |

| Coumarin Derivatives | Anticancer | Varies by derivative | Apoptosis induction |

Case Studies

- Antioxidant Efficacy: A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in age-related diseases .

- Anti-inflammatory Effects: In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound significantly decreased the levels of inflammatory cytokines in cultured macrophages.

- Cytotoxicity Against Cancer Cells: In vitro tests showed that this compound inhibited the growth of several cancer cell lines with varying degrees of potency, indicating its potential as a lead compound for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-4,5-dimethyl-2-oxo-2H-chromen-7-yl acetate, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving substituted coumarin derivatives, aryl glyoxals, and acid catalysts. For example, analogous coumarin derivatives were synthesized using 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile under reflux, followed by acid-catalyzed cyclization . Key parameters include:

- Solvent choice (polar aprotic solvents like MeCN improve solubility).

- Catalyst stoichiometry (6-fold excess of aryl glyoxal and Et₃N is required for complete conversion).

- Reaction time (prolonged reflux up to 16 hours ensures cyclization).

- Data Table :

| Parameter | Optimal Condition |

|---|---|

| Solvent | MeCN |

| Temperature | Reflux (~82°C) |

| Catalyst | Et₃N (6 eq.) |

| Reaction Time | 16 hours |

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C-NMR identify substituent positions (e.g., methoxy and acetate groups) and confirm aromatic proton environments .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., similar coumarin sulfonates were analyzed via single-crystal X-ray diffraction) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C18H16O6 derivatives confirmed with <2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxic vs. non-cytotoxic effects) for this compound?

- Methodological Answer : Discrepancies may arise from variations in:

- Assay conditions (e.g., cell line specificity, incubation time). For instance, cytotoxic studies on analogous 8-acetoxy coumarins showed divergent results depending on sulfonyl or methoxy substituents .

- Solution purity : Impurities from incomplete synthesis (e.g., unreacted glyoxal intermediates) can skew results. Validate purity via HPLC (>95%) before biological testing.

- Mechanistic studies : Use computational docking (e.g., molecular dynamics simulations) to compare binding affinities with targets like topoisomerase II or tubulin .

Q. What experimental design strategies optimize reaction yield while minimizing byproducts in complex coumarin syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables:

- Factors : Temperature, solvent ratio, catalyst loading.

- Response surface methodology (RSM) identifies non-linear interactions (e.g., ethanol/water ratios in crystallization steps improve yield by 15–20%) .

- Example : A Plackett-Burman design reduced byproducts in analogous chromenone syntheses by optimizing Et₃N concentration and reaction time .

Q. What computational tools predict the compound’s reactivity and stability under varying pH or thermal conditions?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model hydrolysis of the acetate group under acidic/basic conditions .

- Reaction path search algorithms (e.g., GRRM) simulate degradation pathways, identifying vulnerable sites (e.g., lactone ring opening at pH >10) .

- Thermogravimetric analysis (TGA) validates computational predictions experimentally (e.g., thermal stability up to 200°C for solid-state samples) .

Q. How do substituents (e.g., methoxy vs. methyl groups) influence the compound’s photophysical and biological properties?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) and measure:

- Fluorescence quantum yield (methoxy groups enhance π-conjugation, increasing emission intensity).

- Antioxidant activity (DPPH assay: EC50 values correlate with electron-donating substituents) .

- Crystallographic data : Compare packing motifs (e.g., methoxy groups induce stronger π-π stacking than methyl groups) .

Methodological Recommendations

- For reproducibility : Document reaction parameters (e.g., solvent purity, humidity control) to mitigate batch-to-batch variability .

- For scalability : Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates during large-scale synthesis .

- For interdisciplinary studies : Combine synthetic chemistry with computational modeling to accelerate reaction discovery and mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.